2-(3-Pyridin-4-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt
Overview
Description
The compound appears to contain a pyridinyl group, an azetidine group, a carboxylic acid group, and a trifluoroacetic acid group . These groups are common in many organic compounds and are often involved in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a pyridinyl group with a propyl group to form a 3-pyridin-4-yl-propyl group. This could then react with azetidine and a carboxylic acid group to form the azetidine-2-carboxylic acid part of the molecule . The trifluoroacetic acid salt could be formed by reacting the resulting compound with trifluoroacetic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of several different functional groups. The pyridinyl group would contribute a six-membered ring with one nitrogen atom, the azetidine group would contribute a four-membered ring with one nitrogen atom, and the carboxylic acid group would contribute a carbon-oxygen double bond and an OH group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with a base to form a carboxylate anion, or it could react with an alcohol to form an ester .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its functional groups. For example, the presence of the carboxylic acid group could make the compound acidic, and the presence of the pyridinyl and azetidine groups could make the compound relatively stable and resistant to heat .
Scientific Research Applications
Synthesis and Ligand Development
- Synthesis for Nicotinic Receptors : A novel ligand for nicotinic receptors, 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, was synthesized using a Stille coupling method. This process involved a reaction with [11C]iodomethane and tert-butyl (2S)-2-({[5-(trimethylstannyl)pyridin-3-yl]oxy}methyl) azetidine-1-carboxylate, followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Pharmacological Activity
- Antidepressant and Nootropic Agents : Schiff’s bases and 2-azetidinones derived from isonocotinyl hydrazone were synthesized and exhibited significant antidepressant and nootropic activities. This research suggests that the 2-azetidinone skeleton has potential as a central nervous system active agent (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial and Antitubercular Activities
- Antitubercular Activities : Pyrimidine-Azetidinone analogues demonstrated significant in vitro antimicrobial and antitubercular activities against mycobacterium tuberculosis. These findings assist in the design of further antibacterial and antituberculosis compounds (Chandrashekaraiah, Lingappa, Gowda, & Bhadregowda, 2014).
Synthesis Methodologies
Nickel-Catalyzed Synthesis : A method for dicarbofunctionalization of cyclic alkenes like 2-azetine was reported, using nickel catalysis. This methodology provides access to fluorinated amino acids and oligopeptides, which may have applications in life sciences (Xu, Cheng, Luo, Wang, & Zhang, 2020).
Azetidine and Pyrrolidine Synthesis : Base-induced cyclization of (2-aminoalkyl)oxiranes led to the formation of 2-(hydroxymethyl)azetidines, which upon oxidation yielded azetidine-2-carboxylic acids (Medjahdi, Gonzalez-Gomez, Foubelo, & Yus, 2009).
Molecular Structure Adjustments
- Crystal Morphology and Emission Behavior : Research demonstrated that trifluoroacetic acid (TFA) can adjust crystal morphology and emission behavior in organic fluorophores. This finding is significant in the field of materials science and photophysics (Ye, Qu, Su, Li, Chi, Wang, & Xia, 2021).
Future Directions
Properties
IUPAC Name |
N-methyl-2-(3-pyridin-4-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.C2HF3O2/c1-14-12(17)13(7-10-16-13)6-2-3-11-4-8-15-9-5-11;3-2(4,5)1(6)7/h4-5,8-9,16H,2-3,6-7,10H2,1H3,(H,14,17);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRABNHYTLKAEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=CC=NC=C2.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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